Ethyl 2-bromo-3,5-difluorobenzoate

Descripción general

Descripción

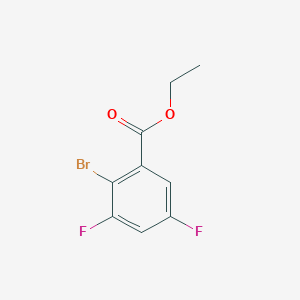

Ethyl 2-bromo-3,5-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 2, 3, and 5 positions on the benzene ring are replaced by bromine and fluorine atoms, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3,5-difluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-bromo-3,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-bromo-3,5-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield 2-bromo-3,5-difluorobenzoic acid and ethanol.

Electrophilic Aromatic Substitution: The benzene ring, activated by the electron-withdrawing fluorine atoms, can undergo further substitution reactions with electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Electrophilic Substitution: Electrophiles such as bromine or nitronium ions can be used under controlled conditions to achieve selective substitution.

Major Products

Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields ethyl 2-methoxy-3,5-difluorobenzoate.

Hydrolysis: The major products are 2-bromo-3,5-difluorobenzoic acid and ethanol.

Electrophilic Substitution: Products include various substituted benzoates depending on the electrophile introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Research

Ethyl 2-bromo-3,5-difluorobenzoate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of cancer cells by interfering with cell signaling pathways. The presence of bromine and fluorine atoms enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

2. Inflammatory Disease Treatment

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. They have been evaluated for their ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of diseases like rheumatoid arthritis and inflammatory bowel disease.

Case Study : In vitro studies have shown that derivatives can significantly reduce the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in managing inflammatory conditions.

Organic Synthesis

1. Building Block for Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it useful for synthesizing more complex organic compounds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be replaced by various nucleophiles (e.g., amines, alcohols) to form new products. |

| Cross-Coupling Reactions | Utilized in Suzuki or Stille coupling reactions to create biaryl compounds, which are important in pharmaceuticals. |

Case Study : In a synthetic pathway reported in the literature, this compound was used to synthesize a series of biaryl compounds that showed promising biological activity.

Material Science

This compound has potential applications in developing new materials with specific electronic and optical properties. Its unique structure allows it to be incorporated into polymer matrices or used as a monomer in polymerization processes.

1. Polymer Synthesis

The compound can be polymerized to create fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

Mecanismo De Acción

its chemical structure suggests that it may interact with biological targets through electrophilic aromatic substitution, where the benzene ring can form covalent bonds with nucleophilic sites in biological molecules . The presence of bromine and fluorine atoms may enhance its reactivity and binding affinity to specific molecular targets.

Comparación Con Compuestos Similares

Ethyl 2-bromo-3,5-difluorobenzoate can be compared with other halogenated benzoates, such as:

Ethyl 5-bromo-2,3-difluorobenzoate: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.

Ethyl 2-bromo-4,5-difluorobenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications.

Actividad Biológica

Ethyl 2-bromo-3,5-difluorobenzoate, with the molecular formula and CAS number 1804909-80-5, is a compound of interest in various fields of chemical research due to its unique structural characteristics and potential biological activities. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 265.05 g/mol |

| Molecular Formula | C9H7BrF2O2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

This compound can be synthesized through various methods, typically involving bromination and fluorination of benzoic acid derivatives. A common synthetic route includes:

- Bromination : The introduction of bromine at the 2-position of the benzoate.

- Fluorination : The addition of fluorine atoms at the 3 and 5 positions.

These reactions often utilize reagents such as N-bromosuccinimide (NBS) for bromination and select fluorinating agents for introducing fluorine atoms.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

A study highlighted in recent literature demonstrated that this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating effective potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

Case Studies

- Case Study on Antimicrobial Activity : A study published in a peer-reviewed journal assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Case Study on Anticancer Effects : In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. Flow cytometry analyses confirmed increased sub-G1 phase populations in treated cells, indicative of apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, causing structural damage.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and enhancing caspase activity.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Propiedades

IUPAC Name |

ethyl 2-bromo-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(11)4-7(12)8(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPFQAXPUUPDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.